
DL-TBOA
Overview
Description
DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent, competitive inhibitor of excitatory amino acid transporters (EAATs), which regulate extracellular glutamate levels in the central nervous system (CNS). It binds to the substrate-binding site of EAATs, preventing glutamate uptake without being transported itself, making it a non-transportable antagonist . This compound exhibits high affinity for EAAT2 (Ki = 5.7 µM) and EAAT1 (Ki = 42 µM) in human transporters expressed in Xenopus oocytes . Its chemical stability and specificity for EAATs over glutamate receptors make it a valuable tool for studying synaptic plasticity, neurodegeneration, and astrocytic function .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-TBOA is synthesized through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key intermediatesThe final step involves the deprotection of the amino group to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories under controlled conditions. The synthesis involves the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
DL-TBOA primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and carboxyl groups. It can also participate in esterification and amidation reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include protecting agents like tert-butyloxycarbonyl (Boc) and benzyl chloroformate, as well as deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include various protected and deprotected intermediates, as well as derivatives with modified functional groups. These products are often used in further studies to explore the structure-activity relationships of the compound .
Scientific Research Applications
Neuroscience Research
Mechanism of Action:
DL-TBOA functions as a competitive, non-transportable blocker of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate. By inhibiting these transporters, this compound increases glutamate concentrations in the synaptic cleft, facilitating studies on excitatory neurotransmission and neuronal excitability.
Key Findings:
- Potency: this compound exhibits high potency against EAAT1 and EAAT2, with inhibition constants (Ki) of 42 µM and 5.7 µM, respectively .
- Electrophysiological Effects: In vivo studies demonstrated that microdialysis administration of this compound into the hippocampus significantly increased extracellular levels of aspartate and glutamate, leading to neuronal damage and convulsive behavior in animal models .
Case Study:
In a study examining the effects of this compound on neocortical slices from postnatal rats, it was shown that application of this compound reduced the activity of EAAC1 and GLT1 transporters, providing insights into glutamatergic signaling during early brain development .
Cancer Research
Impact on Chemotherapy:
Recent research has highlighted the potential of this compound in enhancing the efficacy of chemotherapy agents in colorectal cancer (CRC). It was found that this compound augments cell death induced by specific chemotherapeutics while reducing p53 induction, which is often associated with cellular stress responses.
Key Findings:
- Cell Viability: In CRC cell lines HCT116 and LoVo, co-treatment with this compound increased cell death induced by SN38 (an active metabolite of irinotecan) while counteracting the effects of oxaliplatin .
- Mechanistic Insights: The alteration in SLC1A1 transporter activity was noted as a significant factor in the differential effects observed in chemotherapy resistance .
Data Table: Effects of this compound on Chemotherapy-Induced Cell Death
Treatment | Cell Line | Effect on Viability | Mechanism |
---|---|---|---|
SN38 + this compound | HCT116 | Increased death | Reduced p53 induction |
Oxaliplatin + this compound | HCT116 | Decreased death | Altered SLC1A1 localization |
Pharmacological Applications
Research Tool:
this compound has been utilized as a research tool to dissect the physiological roles of glutamate transporters in various experimental settings. Its ability to selectively inhibit EAATs without affecting ionotropic or metabotropic receptors makes it invaluable for studying excitatory neurotransmission.
Key Findings:
- Selectivity: this compound shows selectivity for EAATs over other receptor types, making it suitable for targeted studies on glutamate signaling pathways .
- In Vitro Applications: It has been effectively used in assays involving HEK293 cells expressing different EAATs to explore transporter function and pharmacodynamics .
Mechanism of Action
DL-TBOA exerts its effects by competitively inhibiting excitatory amino acid transporters, specifically EAAT1, EAAT2, and EAAT3. By blocking the uptake of glutamate, this compound increases the extracellular concentration of this neurotransmitter, leading to enhanced synaptic transmission and neuronal excitability. This mechanism is particularly useful in studying the role of glutamate transporters in various physiological and pathological processes .
Comparison with Similar Compounds
DL-TBOA is often compared to other EAAT inhibitors, including L-trans-pyrrolidine-2,4-dicarboxylate (t-2,4-PDC) ,dihydrokainate (DHK) , andL-threo-β-hydroxyaspartate (L-TBHA) . Key differences are outlined below:
Mechanism of Action and Transportability
Key Insights :
- This compound’s non-transportable nature prevents confounding effects from transporter currents or glutamate efflux, unlike t-2,4-PDC .
- DHK’s selectivity for EAAT2 is useful for subtype-specific studies but lacks this compound’s broad applicability .
Potency and Selectivity
This compound demonstrates superior potency compared to other inhibitors:
- EAAT1 : this compound (Ki = 42 µM) vs. t-2,4-PDC (IC₅₀ = ~100 µM) .
- EAAT2 : this compound (Ki = 5.7 µM) vs. DHK (Ki = 79 µM) .
- Astrocytes : this compound (IC₅₀ = 17 µM) is more potent than cis-4-methyl-PDC (IC₅₀ = 43 µM) .
Functional and Experimental Differences
- Cancer Studies : this compound enhances SN38-induced colorectal cancer cell death but reduces oxaliplatin’s efficacy, highlighting context-dependent interactions .
- Glutamate Clearance : In familial hemiplegic migraine type 2 (FHM2) models, this compound mimics astrocytic glutamate clearance defects, lowering cortical spreading depression (CSD) thresholds .
Stability and Specificity
This compound’s benzyloxy group confers greater chemical stability than its benzoyl analog, reducing experimental variability .
Neurophysiology
- LTP/LTD Modulation: this compound (50 µM) reduces LTP thresholds in rat hippocampal slices by elevating extracellular glutamate, a phenomenon replicated in depression models (Flinders Sensitive Line rats) .
- NMDA Receptor Dependence : this compound-induced synaptic retuning requires NMDA receptor activation, as shown by MK-801 (an NMDA antagonist) blocking its effects .
Disease Models
- Depression : Ketamine (20 µM), an NMDA antagonist, prevents this compound-induced fEPSP decline, linking glutamate transport to rapid antidepressant mechanisms .
- Migraine : this compound (1.5 µM) lowers CSD thresholds in FHM2 mice, confirming astrocytic glutamate mishandling as a pathological driver .
Cancer
This compound alters SLC1A1 transporter localization in colorectal cancer cells, enhancing SN38 cytotoxicity while suppressing p53-mediated apoptosis in oxaliplatin-treated cells .
Biological Activity
DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent inhibitor of excitatory amino acid transporters (EAATs), which play a critical role in regulating extracellular levels of glutamate, a key neurotransmitter in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell viability, and potential neurotoxic and neuroprotective properties.
This compound acts primarily as a competitive inhibitor of EAATs, particularly EAAT1 and EAAT2. The compound has been shown to inhibit glutamate uptake in various cellular models:
- In vitro Studies : In COS-1 cells overexpressing EAAT1, this compound exhibited an inhibition constant (Ki) of 42 µM. For EAAT2, the Ki was significantly lower at 5.7 µM, indicating a stronger inhibitory effect compared to other known blockers like dihydrokainate (Ki = 79 µM) .
- In vivo Studies : Administration of this compound via microdialysis into the hippocampus of rats resulted in a substantial increase in extracellular levels of both aspartate (3.4-fold) and glutamate (9-fold), demonstrating its efficacy in altering neurotransmitter dynamics .
Effects on Cell Viability
This compound's impact on cell viability has been extensively studied in cancer cell lines. Research indicates that this compound can have dual effects depending on the context:
- Cancer Cell Lines : In studies involving HCT116 and LoVo cells, this compound enhanced cell death induced by SN38 (an active metabolite of irinotecan) while counteracting cell death caused by oxaliplatin. Specifically, treatment with 350 µM this compound abolished oxaliplatin-induced loss of viability in LoVo cells . This suggests that this compound may modulate resistance mechanisms in cancer therapy.
- Mechanistic Insights : The differential effects observed are linked to changes in the expression and localization of SLC1A1, an important glutamate transporter. In resistant cell lines, this compound treatment led to increased sensitivity to SN38 while providing protection against oxaliplatin-induced toxicity .
Neurotoxic and Neuroprotective Properties
This compound's role extends beyond cancer biology; it also exhibits neurotoxic and neuroprotective effects:
- Neurotoxicity : High doses of this compound have been associated with neuronal damage in the hippocampus, evidenced by convulsive behavior and limbic seizures in animal models following stereotaxic administration . This underscores the potential risks associated with excessive inhibition of glutamate transporters.
- Neuroprotection : Conversely, under certain conditions, this compound may provide neuroprotective effects by preventing excitotoxicity associated with elevated glutamate levels. The balance between its neurotoxic and neuroprotective roles is critical for understanding its therapeutic potential .
Summary of Findings
The biological activity of this compound is characterized by its potent inhibition of EAATs, leading to significant alterations in glutamate dynamics and cellular viability across various contexts. Below is a summary table encapsulating key findings:
Property | Value/Observation |
---|---|
EAAT1 Ki | 42 µM |
EAAT2 Ki | 5.7 µM |
Effect on SN38-induced death | Enhanced by this compound |
Effect on oxaliplatin-induced death | Counteracted by this compound |
Neurotoxicity | Induces neuronal damage at high doses |
Neuroprotection | Potentially protective under certain conditions |
Q & A
Basic Research Questions
Q. How should DL-TBOA be prepared and stored for in vitro experiments to ensure stability and activity?
this compound is soluble in DMSO (≥100 mg/mL) but poorly soluble in water. For stock solutions, dissolve in DMSO and dilute to working concentrations in physiological buffers (e.g., ACSF). Avoid repeated freeze-thaw cycles: store powder at -20°C (stable for 3 years) and solvent-based solutions at -80°C (stable for 6 months). Use ultrasonic baths for dissolution if precipitates form .
Q. What are the selectivity profiles of this compound for EAAT subtypes, and how should this inform experimental design?
this compound inhibits EAAT1 (IC₅₀ = 70 µM), EAAT2 (IC₅₀ = 6 µM), and EAAT3 (IC₅₀ = 6 µM). For subtype-specific studies, pair this compound with EAAT2-selective blockers (e.g., dihydrokainate) or use EAAT3-knockout models. Validate selectivity via dose-response curves in heterologous expression systems .
Q. What concentrations of this compound are effective in blocking glutamate uptake in neuronal and glial systems?
In synaptosomal assays, 10–30 µM this compound effectively blocks glutamate uptake. For in vivo microdialysis (e.g., hippocampal studies), use 500 µM to elevate extracellular glutamate and aspartate levels. Higher doses (>500 µM) may induce neuronal damage or seizures .
Advanced Research Questions
Q. How does this compound modulate conformational states of glutamate transporters, and how can this be experimentally probed?
this compound binds to EAATs, locking them in an outward-facing conformation by preventing closure of the HP2 domain. Use paired cysteine crosslinking (e.g., A243C/T396C mutants) with reducing agents (e.g., CuPh) to track conformational changes. Co-application with substrates (glutamate) or ions (K⁺) reverses this compound-induced locking, detectable via electrophysiology or EPR spectroscopy .
Q. How can contradictory results on this compound’s effects on synaptic transmission be resolved?
this compound inconsistently alters EPSC amplitudes (e.g., transient increases followed by decreases in R1/R2 EPSCs). This may reflect presynaptic vesicle depletion due to prolonged glutamate accumulation. Include controls for vesicle refilling (e.g., bafilomycin A1) and measure paired-pulse facilitation (PPF) to distinguish pre- vs. postsynaptic effects .
Q. What experimental strategies mitigate this compound-induced neurotoxicity in long-term studies?
Neuronal damage correlates with prolonged extracellular glutamate elevation. Use lower doses (≤100 µM) in chronic models or co-apply NMDA receptor antagonists (e.g., memantine). Monitor behavior (e.g., seizure activity) and validate via histology (e.g., Fluoro-Jade staining) .
Q. How does this compound affect astrocytic calcium signaling, and what methodological considerations apply?
this compound reduces Ca²⁺ transient amplitudes in astrocytic processes (ΔF/F drop: P = 0.0020) by impairing glutamate uptake-dependent IP3R2 activation. Use GCaMP6f-expressing astrocytes and two-photon imaging in acute slices. Control for indirect neuronal effects via TTX or glutamate receptor blockers .
Q. Data Analysis & Interpretation
Q. How should dose-dependent behavioral effects of this compound be analyzed?
In operant conditioning assays (e.g., lever presses), this compound reduces active lever presses (dose-dependent, 0–10 mM) but increases pellet intake. Use non-linear regression to model dose-response curves (GraphPad Prism) and ANCOVA to compare slopes between behaviors .
Q. What statistical approaches are optimal for interpreting this compound’s effects on mEPSCs?
this compound increases mEPSC amplitude (postsynaptic effect) but reduces frequency (presynaptic effect). Analyze cumulative probability distributions (Kolmogorov-Smirnov test) and compare means (paired t-test). For dose-response studies, use one-way ANOVA with Tukey’s post hoc .
Q. How can this compound’s paradoxical increase in hypoosmotic glutamate release be explained?
this compound blocks transporter reversal under hypoosmotic stress, leading to glutamate accumulation. Use simultaneous microdialysis and biosensors to measure real-time extracellular glutamate. Validate with EAAT-knockout models or alternative inhibitors (e.g., TFB-TBOA) .
Q. Methodological Best Practices
- Electrophysiology : Pre-apply this compound for 10–15 min to ensure steady-state inhibition. Monitor series resistance for osmolarity-induced artifacts .
- In vivo studies : Use ice packs during transport to maintain stability, and confirm compound integrity via HPLC post-experiment .
- Thermal proteome profiling (TPP) : Combine this compound with EAAT1/NCX inhibitors (e.g., aprindine) to study transporter interactions in biostasis models .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.